molecular formula C9H10N2O3 B7773345 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide

2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide

Cat. No.: B7773345
M. Wt: 194.19 g/mol
InChI Key: MDEHFNBKDPLEEJ-POHAHGRESA-N
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Description

2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide: is an organic compound characterized by the presence of a methoxyphenyl group attached to an acetamide moiety with a hydroxyimino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyaniline with glyoxylic acid, followed by the introduction of a hydroxyimino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide can undergo oxidation reactions, leading to the formation of corresponding oximes or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions, particularly at the methoxyphenyl group, where electrophilic aromatic substitution can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of nitroso compounds or oximes.

    Reduction: Formation of amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

    N-(4-Methoxyphenyl)acetamide: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.

    N-(4-Hydroxyphenyl)-2-(hydroxyimino)acetamide: Contains a hydroxy group instead of a methoxy group, altering its chemical properties and reactivity.

Uniqueness: 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide is unique due to the presence of both the methoxyphenyl and hydroxyimino groups, which confer specific reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(2Z)-2-hydroxyimino-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-8-4-2-7(3-5-8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEHFNBKDPLEEJ-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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